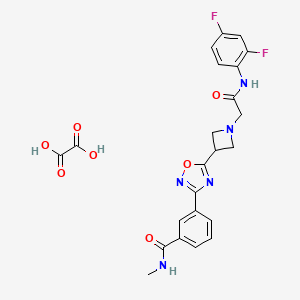

3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate

Description

The compound "3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate" is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to an azetidine ring, a 2,4-difluorophenyl group, and an N-methylbenzamide moiety. Its oxalate salt formulation enhances solubility and bioavailability. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and improved pharmacokinetic properties .

Properties

IUPAC Name |

3-[5-[1-[2-(2,4-difluoroanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O3.C2H2O4/c1-24-20(30)13-4-2-3-12(7-13)19-26-21(31-27-19)14-9-28(10-14)11-18(29)25-17-6-5-15(22)8-16(17)23;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAATAHTFLNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a complex organic molecule with potential biological activities. This article reviews its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties, based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 445.45 g/mol. The structure contains several functional groups that contribute to its biological activity, including an azetidine ring, oxadiazole moiety, and difluorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 445.45 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to the oxadiazole structure have demonstrated strong bactericidal effects against various bacterial strains, including Staphylococcus spp. and Escherichia coli . The mechanism of action is often attributed to the interference with bacterial biofilm formation and disruption of metabolic pathways due to their chemical structure containing the -N=CO group .

Case Study: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were tested against standard antibiotics. Notably, some synthesized compounds exhibited higher activity than ciprofloxacin, a commonly used antibiotic .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound was evaluated using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that certain derivatives did not significantly affect cell viability and sometimes even enhanced it at specific concentrations .

Table 2: Cytotoxicity Results

| Compound ID | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 24 | L929 | 12 | 110 |

| 25 | L929 | 100 | 70 |

| 29 | A549 | 50 | 105 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, studies have focused on its activity against glucosidases, which are important in carbohydrate metabolism. Initial findings suggest that it may inhibit α-amylase and α-glucosidase effectively, which could have implications for managing diabetes .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µg/ml) | Standard (Acarbose) IC50 (µg/ml) |

|---|---|---|

| α-Amylase | 40.00 - 80.00 | 34.71 |

| α-Glucosidase | 46.01 - 81.65 | 34.72 |

Comparison with Similar Compounds

Structural Analogues

A. Heterocyclic Core Variations 1. 1,2,4-Oxadiazole Derivatives - Compound A: 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}benzamide - Key Differences: Replaces the azetidine and 2,4-difluorophenyl groups with a trifluoromethyl-oxadiazole and thiazole-containing tetrahydropyran. - Compound B: (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate - Key Differences: Features a benzoxazine-acetate instead of azetidine and benzamide. - Implications: The benzoxazine moiety may confer distinct hydrogen-bonding interactions, altering target selectivity.

B. Azetidine-Containing Analogues

Compound C : N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide

- Key Differences : Incorporates a benzo-oxazolo-oxazine scaffold instead of a simple azetidine.

- Implications : The fused bicyclic system may improve binding to planar active sites but increase molecular weight (~100 Da higher than the target compound).

Pharmacological and Physicochemical Properties

Key Observations :

- The target compound’s oxalate salt likely improves aqueous solubility compared to neutral analogues like Compound A.

- The 2,4-difluorophenyl group balances lipophilicity better than the trifluoromethyl group in Compound A, which may reduce toxicity risks.

- Compound B’s benzoxazine-acetate structure suggests divergent bioactivity, possibly targeting cyclooxygenase (COX) or histone deacetylase (HDAC) enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.